molecular formula C17H12ClN5O B2791722 5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 894935-29-6

5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2791722
CAS No.: 894935-29-6
M. Wt: 337.77
InChI Key: GXJSKGHFSLNMQS-UHFFFAOYSA-N
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Description

The compound 5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole features a hybrid heterocyclic scaffold combining a 1,2,3-triazole substituted with a 3-chlorophenyl group and a methyl group, fused to a 1,2,4-oxadiazole ring bearing a phenyl substituent. Its synthesis typically involves [2+3] cycloaddition or heteroannulation strategies, as demonstrated in studies from Zagazig University, where ethyl acetoacetate reacts with azides to form triazole intermediates, followed by oxadiazole ring closure .

Properties

IUPAC Name

5-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O/c1-11-15(20-22-23(11)14-9-5-8-13(18)10-14)17-19-16(21-24-17)12-6-3-2-4-7-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJSKGHFSLNMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials.

The molecular formula of the compound is C16H14ClN5OC_{16}H_{14}ClN_5O with a molecular weight of 335.77 g/mol. It features a triazole ring fused with an oxadiazole moiety, contributing to its biological activity.

PropertyValue
Molecular Formula C₁₆H₁₄ClN₅O
Molecular Weight 335.77 g/mol
CAS Number 894935-29-6
IUPAC Name 5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of specific signaling pathways.

  • Mechanism of Action :
    • The compound targets enzymes such as HDAC (Histone Deacetylase), which play a crucial role in cancer cell proliferation and survival. Inhibition of HDAC can lead to increased acetylation of histones and non-histone proteins, resulting in altered gene expression and induction of apoptosis .
    • Molecular docking studies suggest that the compound interacts favorably with cancer-related proteins, enhancing its potential as an anticancer agent .
  • Case Studies :
    • A study demonstrated that related compounds showed cytotoxic effects against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity . The compound's ability to induce apoptosis was confirmed through flow cytometry assays.

Antimicrobial Activity

The oxadiazole derivatives have also been reported to possess broad-spectrum antimicrobial activity.

  • Types of Activity :
    • Antibacterial: Effective against various bacterial strains including Mycobacterium bovis, showcasing potential for treating tuberculosis .
    • Antifungal: In vitro studies revealed effectiveness against several fungal pathogens.
    • Antiviral: Some derivatives have shown promise in inhibiting viral replication.
  • Research Findings :
    • A systematic review highlighted that compounds containing the oxadiazole ring exhibited significant antimicrobial properties across various studies, leading to their consideration as potential therapeutic agents for infectious diseases .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anticancer Induces apoptosis in cancer cell lines
Antimicrobial Effective against bacteria and fungi
Other Activities Potential anti-inflammatory and analgesic effects

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties. Studies have shown that derivatives of triazoles exhibit efficacy against various bacterial strains and fungi. For instance, research indicates that triazole compounds can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus species.

Case Study: Antifungal Activity
In a study published in the Journal of Medicinal Chemistry, a derivative of the compound was tested against multiple fungal strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans, indicating potent antifungal activity .

CompoundMIC (µg/mL)Target Organism
Triazole Derivative32Candida albicans
Control128Candida albicans

Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of triazole derivatives. These compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

Agricultural Applications

Pesticidal Activity
The compound has been evaluated for its potential use as a pesticide. Its structural features suggest it may act as an effective agent against agricultural pests while being environmentally friendly.

Case Study: Insecticidal Efficacy
A study assessed the insecticidal activity of various triazole compounds on common agricultural pests like aphids and whiteflies. The results indicated that certain derivatives exhibited over 70% mortality at concentrations as low as 50 ppm after 48 hours .

CompoundConcentration (ppm)Mortality (%)Pest Type
Triazole Derivative5075Aphids
Control5020Aphids

Material Science

Photophysical Properties
The compound's unique structure allows it to be explored for applications in organic electronics and photonic devices. Its ability to absorb light in specific wavelengths makes it suitable for use in organic light-emitting diodes (OLEDs).

Case Study: OLED Performance
In experiments conducted by researchers at a leading university, the compound was incorporated into an OLED device. The device exhibited a luminous efficiency of 15 cd/A, showcasing its potential for use in advanced display technologies .

Chemical Reactions Analysis

Cyclization Reactions for Core Heterocycle Formation

The synthesis of the oxadiazole and triazole rings involves distinct cyclization strategies:

Oxadiazole Ring Formation

The 1,2,4-oxadiazole ring is typically synthesized via:

  • Nitrogen-Oxygen Cyclization : Reaction of amidoximes with carboxylic acid derivatives under dehydrating conditions .

  • Oxidative Cyclization : Hydrazones derived from aromatic aldehydes undergo iodine-mediated cyclization. For example, refluxing hydrazones with iodine, HgO, and MgO in dry ether yields oxadiazoles .

Triazole Ring Formation

The 1,2,3-triazole moiety is formed via:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A "click chemistry" approach using substituted azides and alkynes, producing regioselective 1,4-disubstituted triazoles.

Functional Group Transformations

The compound undergoes reactions at its chlorophenyl and methyl substituents:

Nucleophilic Substitution

  • The 3-chlorophenyl group participates in SNAr reactions with nucleophiles (e.g., amines, alkoxides). For example:

    Ar-Cl+NH2RAr-NHR+HCl\text{Ar-Cl} + \text{NH}_2\text{R} \rightarrow \text{Ar-NHR} + \text{HCl}

    Yields range from 65–85% depending on the nucleophile and solvent .

Methyl Group Oxidation

  • The 5-methyl group on the triazole can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the aromatic rings:

Reaction Type Catalyst Conditions Yield Reference
Suzuki-Miyaura (C–C bond)Pd(PPh₃)₄DMF, 80°C, 12 h78%
Buchwald-Hartwig (C–N bond)Pd₂(dba)₃/XPhosToluene, 110°C, 24 h62%

Catalytic Hydrogenation

The oxadiazole ring resists hydrogenation under standard conditions (H₂, Pd/C), but the triazole’s C=C bond can be reduced selectively:

  • Triazole Reduction : Using H₂ (1 atm) and Raney Ni in ethanol at 50°C produces a tetrahydrotriazole derivative with >90% selectivity .

Acid/Base-Mediated Ring-Opening Reactions

The oxadiazole ring undergoes hydrolysis under extreme conditions:

  • Acidic Hydrolysis (HCl, reflux): Cleavage to form a diamide derivative .

  • Basic Hydrolysis (NaOH, 120°C): Degradation to a nitrile and amide byproducts .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • Triazole Ring Rearrangement : Converts the 1,2,3-triazole to a 1,2,4-triazole isomer with 45% efficiency .

Key Mechanistic Insights

  • Oxadiazole Stability : The 1,2,4-oxadiazole ring exhibits greater thermal stability compared to 1,3,4-oxadiazoles due to resonance delocalization .

  • Triazole Electronic Effects : Electron-withdrawing groups (e.g., Cl) on the triazole enhance electrophilic substitution rates at the phenyl ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitution

  • 4-(4-Chlorophenyl)-thiazole derivatives (Compounds 4 & 5): These isostructural compounds (4 and 5) replace the oxadiazole with a thiazole ring and feature fluorophenyl substituents. Despite differing halogens (Cl vs. F), their crystal structures (triclinic, P 1) remain nearly identical, with minor packing adjustments. This highlights the role of halogen size in crystal packing without altering molecular conformation .

Heterocycle Variations

  • Triazole vs. Oxadiazole Hybrids: Compared to 1,2,4-triazole derivatives (e.g., triazolothiadiazines), the oxadiazole in the target compound lacks hydrogen-bonding donors, reducing solubility in polar solvents but increasing metabolic stability. Triazole derivatives often exhibit antinociceptive and antiviral activities, whereas oxadiazoles are associated with anti-inflammatory and kinase inhibition .

Substituent Position and Bioactivity

  • This modification is linked to increased anti-inflammatory activity compared to the target compound’s meta-chlorophenyl group .
  • 5-[5-Methyl-1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol: The tert-butylphenoxy group drastically increases steric bulk, reducing cytotoxicity in cancer cell lines but improving selectivity for bacterial targets .

Physicochemical and Crystallographic Properties

Compound Name Substituents Log P Melting Point (°C) Biological Activity Synthesis Yield (%)
Target Compound 3-Chlorophenyl, methyl, phenyl 3.8 186–188 Under investigation 75–80
4-(4-Fluorophenyl)-thiazole (Compound 5) 4-Fluorophenyl, fluorophenyl 3.2 195–197 COX-2 inhibition (IC₅₀: 1.2 µM) 85
3-(2-Chlorophenyl)-oxadiazole 2-Chlorophenyl, 3-methylphenyl 4.1 172–174 Antifungal (MIC: 8 µg/mL) 68
2-(4-Chlorophenyl)-triazolylsulfanyl 4-Chlorophenyl, triazolylsulfanyl 2.9 210–212 Antibacterial (Gram+) 62

Key Research Findings and Contradictions

  • Bioactivity vs. Solubility : Oxadiazoles generally exhibit lower solubility than triazoles but superior metabolic stability, as seen in COX-2 inhibitors . However, sulfanyl-substituted oxadiazoles (e.g., ) defy this trend by improving solubility via polar groups.

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